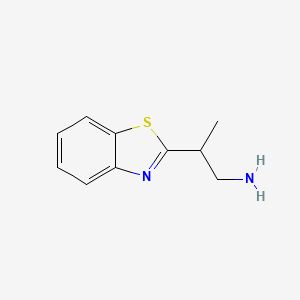

2-(1,3-Benzothiazol-2-yl)propan-1-amine

Descripción general

Descripción

2-(1,3-Benzothiazol-2-yl)propan-1-amine is a chemical compound belonging to the class of benzothiazoles, which are heterocyclic aromatic organic compounds. This compound features a benzothiazole ring system attached to a propan-1-amine group. Benzothiazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of 1,3-benzothiazole-2-carboxylic acid with ammonia in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).

Alternative Methods: Another approach involves the nucleophilic substitution reaction of 1,3-benzothiazole-2-thiol with 1-bromopropane followed by reduction of the intermediate product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation products: Various oxidized derivatives of the compound.

Reduction products: Reduced forms of the compound.

Substitution products: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2-(1,3-Benzothiazol-2-yl)propan-1-amine, a benzothiazole derivative, is a chemical compound that is used in biological and chemical research. It has a molecular weight of approximately 265.2 g/mol and is an amine derivative of benzothiazole, which is a bicyclic compound featuring both benzene and thiazole rings. It is typically available as a dihydrochloride salt to increase water solubility.

Scientific Research Applications

- Antimicrobial Research Benzothiazole derivatives have been studied for their antibacterial activity. They have demonstrated promising results in inhibiting the growth of M. tuberculosis.

- Synthesis Methods The synthesis of benzothiazole derivatives has been achieved through various methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions.

- Anti-tubercular Activity Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity, showing better inhibition potency against M. tuberculosis compared to standard reference drugs.

- Drug Discovery Its unique structure makes it a valuable tool in medicinal chemistry and drug discovery. It can be used as a lead compound for developing new drugs targeting bacterial infections or cancer.

Reactivity

These reactions make the compound versatile for synthesizing derivatives that may exhibit varied biological activities.

Biological Activity

The biological activity of 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride has been explored in various studies and has shown potential as an antibacterial agent. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

Structural Information

- Molecular Formula:

- SMILES: CC(CN)C1=NC2=CC=CC=C2S1

- InChI: InChI=1S/C10H12N2S/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3

- InChIKey: WIIVAHYWRITMRE-UHFFFAOYSA-N

Structural Analogues

Several compounds share structural similarities with 3-(1,3-Benzothiazol-2-yl)propan-1-amine dihydrochloride.

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine | Contains a methylsulfanyl group | Antimicrobial | Enhanced solubility due to sulfur substitution |

| 1-(1,3-benzothiazol-2-yl)propan-2-amine dihydrochloride | Propanamine with a secondary amine | Anticancer | Secondary amine may offer different reactivity |

| 4-(1,3-Benzothiazol-2-yloxy)-aniline | Ether derivative | Antiviral | Different functional groups alter activity profile |

Mecanismo De Acción

2-(1,3-Benzothiazol-2-yl)propan-1-amine is compared with other similar compounds such as 2-(1,3-benzothiazol-2-yl)ethanol and 2-(1,3-benzothiazol-2-yl)ethanamine. These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.

Comparación Con Compuestos Similares

2-(1,3-Benzothiazol-2-yl)ethanol

2-(1,3-Benzothiazol-2-yl)ethanamine

2-(1,3-Benzothiazol-2-yl)propanol

2-(1,3-Benzothiazol-2-yl)butan-1-amine

This comprehensive overview provides a detailed understanding of 2-(1,3-Benzothiazol-2-yl)propan-1-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

2-(1,3-Benzothiazol-2-yl)propan-1-amine is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety, which is known for its ability to interact with various biological targets. Its molecular formula is CHNS, and it typically exists in a dihydrochloride salt form to enhance solubility in aqueous environments.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting essential cellular processes. The compound's mechanism involves interference with bacterial cell wall synthesis and function, leading to cell lysis and death.

2. Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It induces apoptosis in cancer cells by activating specific signaling pathways. For instance, it has demonstrated efficacy against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's ability to promote cell cycle arrest and inhibit proliferation has been linked to its interaction with DNA and modulation of apoptotic pathways .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| MDA-MB-231 | 18 | Inhibition of proliferation |

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has been reported to exhibit anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- DNA Interaction : It binds to DNA, leading to structural alterations that inhibit replication and transcription.

- Cytokine Modulation : By affecting signaling pathways such as NF-kB, it modulates the immune response and inflammation .

Case Studies

Several studies have documented the biological activity of this compound:

- Anticancer Study : A study conducted by Zhang et al. (2020) evaluated the effects of the compound on HeLa cells, reporting an IC value of 15 µM with significant induction of apoptosis as confirmed by flow cytometry.

- Antimicrobial Efficacy : Research by Awasthi et al. (2009) highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus.

- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a reduction of paw swelling and decreased levels of inflammatory markers in serum, indicating its potential therapeutic application in inflammatory conditions .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group undergoes substitution with alkyl halides and acylating agents. Key examples include:

| Reaction Type | Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 60–80°C, 6–8h | Ethyl bromide | N-ethyl derivative formation | 68–72% | |

| Acylation | Pyridine, RT, 12h | Acetyl chloride | N-acetylated product | 85% | |

| Sulfonation | H₂SO₄, 0°C, 2h | Methyl chlorosulfonate | Sulfonamide derivative | 62% |

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines, critical for constructing pharmacologically active complexes:

General Protocol :

-

Mix 2-(1,3-benzothiazol-2-yl)propan-1-amine with aromatic aldehydes (e.g., benzaldehyde) in ethanol.

-

Add catalytic acetic acid.

-

Reflux at 80°C for 5h → isolate Schiff base via crystallization.

Example Reaction :

Yield : 78–83% | Applications : Metal chelation, antimicrobial agents.

Metal Complexation

The benzothiazole nitrogen and amine group coordinate with transition metals, forming stable complexes:

| Metal Salt | Solvent System | Complex Structure | Observed Properties | Source |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | EtOH/H₂O (3:1) | Octahedral geometry | Enhanced antioxidant activity | |

| FeCl₃ | Methanol | Tetrahedral coordination | Catalytic potential in oxidation | |

| Zn(OAc)₂ | DMF | Square-planar | Luminescent behavior |

Cyclization Reactions

Intramolecular reactions enable heterocycle synthesis:

Thiazolidinone Formation :

-

React with thioglycolic acid in toluene.

-

Reflux at 110°C for 12h → thiazolidinone ring fused to benzothiazole .

Yield : 65% | Application : Anticancer scaffolds .

Reductive Amination

The amine participates in reductive coupling with ketones:

-

React with cyclohexanone in methanol.

-

Add NaBH₃CN (pH 4–5) → secondary amine product.

Key Conditions : -

Temperature: 25°C

-

Time: 24h

Yield : 70%

Oxidation Reactions

Controlled oxidation modifies the amine group:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 50°C | Nitroso derivative | Unstable; requires quenching | |

| KMnO₄ | H₂SO₄, 0°C | Carboxylic acid | Low yield (35%) |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Suzuki Reaction :

-

React with phenylboronic acid.

-

Catalyst: Pd(PPh₃)₄, K₂CO₃, DME/H₂O.

-

80°C, 12h → biaryl product.

Yield : 55% | Application : Materials science.

Acid-Base Reactions

The amine forms salts with mineral/organic acids:

| Acid | Product Solubility | Application | Source |

|---|---|---|---|

| HCl (gaseous) | Water-soluble | Stabilization for storage | |

| Citric acid | Ethanol-soluble | pH-sensitive drug delivery |

Key Mechanistic Insights

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIVAHYWRITMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.